
XMD-17-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
XMD-17-51は、ピリミドジアゼピノン化合物であり、幅広いタンパク質キナーゼを調節する能力で知られています。 特に、MPS1(TTK)、ERK5(BMK1、MAPK7)、さまざまなポロキナーゼ、Ack1、Ack2、Ablとその変異体、DCAMKL1、ABL1、DCAMKL2など、Bcr-Abl、GAK、cSrc、Trkファミリータンパク質など、多くのキナーゼに対する阻害効果が注目されています .
作用機序
XMD-17-51は、タンパク質キナーゼを調節することにより、その効果を発揮します。それは、MPS1(TTK)、ERK5(BMK1、MAPK7)などのキナーゼの活性部位に結合することにより、これらのキナーゼの活性を阻害します。この阻害は、細胞の増殖、生存、遊走に関与するシグナル伝達経路を混乱させます。 この化合物の分子標的は、癌やその他の病気において重要な役割を果たすさまざまなキナーゼです .
類似の化合物との比較
類似の化合物
MARK4阻害剤2: 微小管親和性調節キナーゼ4(MARK4)の強力な阻害剤。
STO-609: Ca2+/カルモジュリン依存性タンパク質キナーゼキナーゼ(CaM-KK)の特異的阻害剤。
ベムペド酸: 脂質と炭水化物の代謝を調節する経口摂取可能な低分子.
独自性
This compoundは、幅広いキナーゼ阻害と、癌治療における潜在的な治療用途により、ユニークです。 他のキナーゼ阻害剤とは異なり、this compoundは幅広いキナーゼを標的とするため、研究と創薬の万能なツールとなります .
生化学分析
Biochemical Properties
XMD-17-51 plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit DCLK1 kinase activity with an IC50 of 14.64 nM in cell-free enzymatic assays . Additionally, this compound interacts with other kinases such as MPS1, ERK5, polo-like kinases, and Ack1. These interactions lead to the modulation of various cellular processes, including cell proliferation, epithelial-mesenchymal transition (EMT), and stemness .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In non-small cell lung carcinoma (NSCLC) cells, this compound inhibits DCLK1 and reduces cell proliferation . It also decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels, thereby reducing EMT . Furthermore, this compound decreases the expression of stemness markers such as β-catenin, SOX2, NANOG, and OCT4, indicating its potential to target cancer stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases, leading to enzyme inhibition. This compound inhibits DCLK1 kinase activity, which in turn decreases DCLK1 protein levels and cell proliferation . The compound also modulates gene expression by reducing the levels of EMT-related proteins and stemness markers . These molecular interactions contribute to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in cell-free enzymatic assays and has demonstrated long-term effects on cellular function in in vitro studies . This compound reduces cell proliferation and EMT over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DCLK1 kinase activity and reduces tumor growth . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates metabolic flux and metabolite levels by inhibiting kinases such as DCLK1 and NUAK1 . These interactions influence cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its therapeutic efficacy . This compound’s distribution within cells is crucial for its ability to target specific cellular processes and pathways .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on kinases and other biomolecules within the cell .
準備方法
合成経路と反応条件
XMD-17-51の合成には、ピリミドジアゼピノンコア構造の形成が含まれます。特定の合成経路と反応条件は、機密情報であり、詳細な公表はされていません。 この化合物は、複数の窒素含有環の形成を含む一連の有機反応によって合成されることが知られています .
工業生産方法
This compoundの工業生産方法は、広く文書化されていません。通常、このような化合物は、純度と一貫性を確保するために、制御された条件下で特殊な研究所で生産されます。 製造プロセスには、研究グレードの基準を満たすために、合成、精製、品質管理の複数ステップが含まれます .
化学反応の分析
反応の種類
XMD-17-51は、次のようなさまざまな種類の化学反応を起こします。
酸化: 特定の条件下で、この化合物を酸化して酸化誘導体にすることができます。
還元: 還元反応は、分子内の官能基を修飾することができます。
一般的な試薬と条件
This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、置換反応のためのさまざまな求核剤などがあります。 温度、溶媒、触媒などの特定の条件は、目的の反応と生成物によって異なります .
主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなthis compound誘導体があります。 これらの誘導体は、構造活性相関を研究し、特定の用途に合わせて化合物の特性を最適化するために使用されることがよくあります .
科学研究の用途
This compoundは、次のような幅広い科学研究の用途があります。
化学: キナーゼ阻害とタンパク質相互作用を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
科学的研究の応用
Cancer Research
XMD-17-51 has shown significant promise in cancer research, particularly in targeting non-small cell lung carcinoma (NSCLC). The compound inhibits the proliferation of NSCLC cells by downregulating DCLK1, a marker associated with cancer stem cells. This downregulation leads to reduced sphere formation efficiency and modulation of epithelial-mesenchymal transition (EMT) processes, suggesting a potential role in enhancing the efficacy of existing therapies .
Key Findings:
- Inhibition of Cell Proliferation: this compound effectively reduces cell proliferation in NSCLC cell lines such as A549 and NCI-H1299 .
- Impact on Stemness: The compound decreases levels of stem cell markers like β-catenin and NANOG, indicating its potential to target cancer stem cell characteristics .
Biochemical Pathways
This compound influences several biochemical pathways by inhibiting kinases involved in critical signaling cascades. Its action leads to decreased levels of proteins associated with EMT, such as Snail-1 and zinc-finger-enhancer binding protein 1, further supporting its role in cancer progression regulation .
Study on NSCLC
In a study investigating the effects of this compound on NSCLC cells, researchers demonstrated that treatment with the compound significantly inhibited cell growth and induced apoptosis. The study utilized various assays including MTT assays to quantify cell viability post-treatment. Results indicated that this compound could serve as a potential therapeutic agent for lung cancer treatment by targeting DCLK1 .
Pharmacokinetics and Dosage Effects
Research also explored the pharmacokinetics of this compound, noting that its salt form enhances water solubility and stability, which is crucial for therapeutic applications. Dosage studies in animal models revealed that lower doses effectively inhibited tumor growth without significant off-target effects .
類似化合物との比較
Similar Compounds
MARK4 Inhibitor 2: A potent inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4).
STO-609: A specific inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK).
Bempedoic Acid: An orally available small molecule that regulates lipid and carbohydrate metabolism.
Uniqueness
XMD-17-51 is unique due to its broad spectrum of kinase inhibition and its potential therapeutic applications in cancer treatment. Unlike other kinase inhibitors, this compound targets a wide range of kinases, making it a versatile tool for research and drug development .
生物活性
XMD-17-51 is a small molecule compound recognized primarily for its potent inhibitory effects on NUAK1 (Nuclear AMP-activated protein kinase 1) and DCLK1 (Doublecortin-like kinase 1), both of which are significant targets in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cancer cell proliferation, and potential therapeutic applications.
Chemical Structure:
this compound is a pyrimido-diazepinone derivative, which has been chemically characterized as follows:
Property | Details |
---|---|
Molecular Formula | C16H15N4O |
Molecular Weight | 283.32 g/mol |
IC50 for NUAK1 | 1.5 nM |
IC50 for DCLK1 | 14.64 nM |
The compound acts as a competitive inhibitor of protein kinases by binding to the active site, thereby preventing the phosphorylation of substrates. This mechanism is crucial in regulating various cellular processes, including cell proliferation and survival .
Inhibition of Cancer Cell Proliferation
This compound has shown significant anti-cancer activity, particularly against non-small cell lung carcinoma (NSCLC) cells. Its inhibitory effects on DCLK1 have been substantiated through multiple studies:
- Cell Lines Tested: A549, NCI-H1299, NCI-H1975
- IC50 Values:
- A549: 3.551 µM
- NCI-H1299: 1.693 µM
- NCI-H1975: 1.845 µM
The compound effectively reduces cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent against lung cancer .
Mechanisms Affecting Epithelial-Mesenchymal Transition (EMT)
This compound not only inhibits cell proliferation but also modulates EMT processes, which are critical for cancer metastasis. In treated NSCLC cells, notable changes include:
- Decreased Expression of EMT Markers:
- Snail-1
- ZEB1
- Increased Expression of E-cadherin
These alterations suggest that this compound may hinder the metastatic potential of cancer cells by reversing EMT characteristics .
Study Overview
A pivotal study published in PMC demonstrated the efficacy of this compound in inhibiting DCLK1 kinase activity in vitro. The findings highlighted that:
- Treatment with this compound led to a significant reduction in DCLK1 protein levels.
- The compound diminished sphere formation efficiency in cancer stem cells, indicating a reduction in stemness properties associated with tumor aggressiveness .
Summary of Results
Parameter | Before Treatment | After Treatment with this compound |
---|---|---|
DCLK1 Levels (Western Blot) | High | Significantly Reduced |
Sphere Formation Efficiency | High | Significantly Decreased |
E-cadherin Expression | Low | Increased |
Snail-1 Expression | High | Decreased |
These results underscore the potential of this compound as a candidate for lung cancer therapy by targeting key pathways involved in tumor growth and metastasis .
特性
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: this compound acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, this compound directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: this compound effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): this compound treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that this compound may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: this compound significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that this compound may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。